molecular formula C10H14N2O2 B2559027 N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide CAS No. 2176573-34-3

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide

Katalognummer B2559027
CAS-Nummer: 2176573-34-3
Molekulargewicht: 194.234
InChI-Schlüssel: JOOKSGLBFUIPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Wirkmechanismus

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide works by irreversibly binding to the mutated form of EGFR, which is present in approximately 10-15% of patients with NSCLC. This binding prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a favorable safety profile in clinical trials. The most common side effects include diarrhea, rash, and nausea. It has also been associated with interstitial lung disease (ILD), although the incidence of ILD is relatively low. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a half-life of approximately 48 hours, and it is primarily metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is its high selectivity for mutated EGFR, which allows for more targeted therapy and lower incidence of side effects. However, one limitation is its relatively low potency compared to other EGFR TKIs. This may limit its efficacy in patients with high levels of EGFR activity.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Another area of focus is the identification of biomarkers that can predict response to N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Additionally, there is ongoing research on the use of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide in other types of cancer that have mutations in the EGFR pathway. Overall, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide represents a promising new treatment option for patients with NSCLC who have developed resistance to first-generation EGFR TKIs.

Synthesemethoden

The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide involves several steps. The first step is the preparation of 4-bromo-3-fluoroaniline, which is then reacted with (S)-tert-butyl 2-(2-amino-4-methylpentanamido)-3-methylbutanoate to form an intermediate. The intermediate is then reacted with (R)-glycidyl butyrate to form the final product, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. The overall yield of the synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is able to selectively inhibit the activity of mutated EGFR, while sparing the activity of wild-type EGFR. This results in a lower incidence of side effects compared to first-generation EGFR TKIs.

Eigenschaften

IUPAC Name

N-(1-prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)12-5-8(6-12)11-10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKSGLBFUIPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.